Ethyl 2-bromopropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871746 | |
| Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl 2-bromopropionate | |
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CAS No. |
535-11-5, 41978-69-2 | |
| Record name | Ethyl 2-bromopropionate | |
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| Record name | Ethyl alpha-bromopropionate | |
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| Record name | Ethyl 2-bromopropionate | |
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| Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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| Record name | Propanoic acid, 2-bromo-, ethyl ester | |
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| Record name | Ethyl 2-bromopropionate | |
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| Record name | Ethyl (±)-2-bromopropionate | |
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| Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |
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Preparation Methods
Ethyl 2-bromopropionate can be synthesized through several methods. One common method involves the reaction of propionic acid with bromine in the presence of red phosphorus to form 2-bromopropionyl bromide. This intermediate is then reacted with ethanol to produce this compound . The reaction conditions typically involve maintaining the temperature between 100-120°C and using anhydrous ethanol to ensure the purity of the final product .
Chemical Reactions Analysis
Ethyl 2-bromopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound is highly reactive and can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: this compound can be reduced to ethyl 2-propionate using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to ethyl 2-bromopropanoic acid using oxidizing agents like potassium permanganate.
Scientific Research Applications
Scientific Research Applications
Ethyl 2-bromopropionate is utilized in various scientific domains, including:
Organic Synthesis
This compound serves as a crucial intermediate in synthesizing various organic compounds. It is particularly important in the production of pharmaceuticals and agrochemicals. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions or amines, facilitating the formation of diverse products .
This compound has shown potential biological activity, particularly in antimicrobial studies. Research indicates that it exhibits significant antibacterial and antifungal properties against various strains, suggesting its potential use as a therapeutic agent .
- Antimicrobial Efficacy : Case studies have demonstrated that this compound effectively reduces bacterial growth at specific concentrations, indicating its applicability in developing new antimicrobial treatments.
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound against different microbial strains. Results indicated a significant reduction in bacterial growth at certain concentrations compared to control groups, supporting its potential as an antimicrobial agent.
Case Study 2: Polymerization Applications
In controlled ATRP studies, this compound was used to synthesize block copolymers with tailored properties. The research confirmed the living nature of the polymerization process, allowing for further chain extensions and functionalization.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. While some studies indicated tumor induction at injection sites in mice, others showed no significant elevation in lung tumor incidence under specific conditions. The Ames test for mutagenicity yielded negative results across several strains of Salmonella, suggesting a low mutagenic risk .
Mechanism of Action
The mechanism of action of ethyl 2-bromopropionate involves its reactivity due to the presence of the bromine atom. The bromine atom can be attacked by nucleophiles, leading to the formation of various products. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Structural Analogs: α-Bromo Esters
Ethyl 2-bromopropionate belongs to the α-bromo ester family, which includes compounds like ethyl 2-bromobutyrate , ethyl 2-bromovalerate , and mthis compound . Key differences arise from alkyl chain length and ester group variations:
Key Findings :
- Reactivity in Polymerization : Ethyl 2-bromoisobutyrate outperforms this compound in ATRP due to its branched structure, which stabilizes radicals and reduces side reactions .
- Chiral Separations : Mthis compound exhibits better enantiomeric resolution than ethyl analogs when using cyclodextrin-based gas chromatography columns .
- Synthetic Utility : Ethyl 2-bromobutyrate and ethyl 2-bromovalerate are preferred in heterocyclic synthesis (e.g., thiazolones) due to longer alkyl chains enhancing nucleophilic displacement .
Functional Group Modifications: Haloester Comparisons
Replacing bromine with other halogens or modifying the ester group alters reactivity:
Key Findings :
Application-Specific Comparisons
Polymerization Initiators :
Agrochemical Synthesis :
Contamination Risks :
- Both this compound and ethyl 2-bromoisobutyrate are trace contaminants in plastics, requiring careful handling in analytical chemistry .
Biological Activity
Ethyl 2-bromopropionate (CAS Number: 535-11-5) is an organic compound that has garnered attention for its diverse biological activities and applications in chemical synthesis. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and toxicological effects, supported by data tables and relevant case studies.
This compound is an ester with the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 181.03 g/mol |
| IUPAC Name | Ethyl 2-bromopropanoate |
| Solubility | Soluble in alcohol and ether; immiscible in water |
Synthesis
This compound can be synthesized through various methods, including nucleophilic substitution reactions. A notable synthesis involves the reaction of phthalazinone with this compound in the presence of anhydrous potassium carbonate, yielding desired ester derivatives with significant yields .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its antibacterial and antifungal activities, showing promising results comparable to standard antimicrobial agents. The compound exhibited maximum activity against specific bacterial strains, indicating its potential as a therapeutic agent in treating infections .
Polymerization Initiator
This compound serves as an effective initiator in atom transfer radical polymerization (ATRP). Research demonstrated that it could facilitate the polymerization of methyl methacrylate (MMA) to form polymers with controlled molecular weights up to 50,000 g/mol. This property is particularly valuable in materials science for developing advanced polymers with specific characteristics .
Toxicological Studies
This compound has undergone various toxicological assessments to evaluate its safety profile. In animal studies, it was found to induce tumors at injection sites in mice, raising concerns about its carcinogenic potential. However, other studies indicated no significant elevation in lung tumor incidence under specific conditions . The compound's mutagenicity was assessed using the Ames test, which yielded negative results for several strains of Salmonella, suggesting low mutagenic risk .
Case Studies
- Antimicrobial Efficacy : A study evaluated this compound's effectiveness against different microbial strains. The results showed a significant reduction in bacterial growth at certain concentrations, supporting its use as a potential antimicrobial agent.
- Polymerization Applications : In a controlled study on ATRP, this compound was used to synthesize block copolymers with tailored properties. The research confirmed the living nature of the polymerization process, allowing for further chain extensions and functionalization .
Q & A
Q. What are the key physicochemical properties of Ethyl 2-bromopropionate critical for laboratory handling?
this compound (C₅H₉BrO₂; MW: 181.03 g/mol) is a flammable, corrosive liquid with a density of 1.39 g/cm³ at 20°C and a boiling point of 156–160°C. Its flash point (52°C) and storage requirements (2–30°C) necessitate precautions against ignition and decomposition. The compound’s purity (≥98% by GC) and IR spectral data (e.g., ν(C=O) at ~1740 cm⁻¹) are essential for quality control .
Q. Which analytical techniques are recommended for verifying purity and structural integrity?
- Gas Chromatography (GC): Primary method for assessing purity (≥98% area%) .
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., ester C=O at 1740 cm⁻¹, O-C-O stretching at 1168 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR signals include δ 1.30 (t, -OCH₂CH₃), 4.37 (q, -CHBr), and ¹³C NMR peaks at δ 170.0 (C=O) and 40.0 (-CHBr-) .
Q. What safety protocols are essential for handling this compound?
- Storage: Classify as a flammable liquid (UN 2920) and store at 2–30°C in ventilated areas .
- Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats to avoid skin corrosion (Skin Corr. 1B) .
- Emergency Measures: Immediate rinsing with water for skin/eye contact and inhalation exposure requires fresh air .
Advanced Research Questions
Q. How does this compound function as an initiator in Atom Transfer Radical Polymerization (ATRP)?
this compound acts as an alkyl bromide initiator in ATRP, facilitating controlled polymer growth via halogen atom transfer. Its efficiency depends on:
- Catalyst System: CuCl with bipyridine ligands outperforms CuBr in methyl methacrylate (MMA) polymerization .
- Reducing Agents: Ascorbic acid or Sn(II) compounds maintain low Cu(II) concentrations for sustained activity .
- Kinetics: Studies show linear Mn vs. conversion plots, confirming controlled polymerization with dispersity (Đ) <1.5 .
Q. What methodologies resolve stereochemical outcomes in asymmetric synthesis using this compound?
- Diastereomeric Control: Reaction with sodium hydride and ethyl L-(-)-lactate produces a 1:1.2 diastereomer ratio. Epimerization using lithium ethoxide shifts the equilibrium toward the thermodynamically favored (R,S)-isomer (2:1 ratio) .
- NMR Analysis: ¹H/¹³C NMR tracks stereochemical shifts, e.g., H-2 signal upfield shift from δ 4.37 to 3.79 upon substituting Br with -SPh .
Q. How do kinetic parameters compare between this compound and other alkyl bromides in polymerization?
- Initiator Activity: this compound (EBrP) exhibits comparable activation rate constants (Kact) to ethyl 2-bromoisobutyrate (EBiB) but requires optimized Cu catalyst loading for MMA polymerization .
- Chain-End Analysis: IR confirms initiator fragment retention (ν(C=O) at 1731 cm⁻¹ in polystyrene), validating ATRP mechanism fidelity .
Methodological Considerations
- Synthetic Optimization: For diastereomer enrichment, prolong epimerization time (>5 hours) to achieve near-complete (R,S)-isomer conversion .
- Polymer Characterization: Use GPC for molecular weight distribution and MALDI-TOF for end-group analysis to verify ATRP control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
